3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline
Overview
Description
3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline is a chemical compound belonging to the class of anilines. It is characterized by its unique chemical structure, which includes a chloro group, a hexyloxy group, and a methoxy group attached to a benzyl aniline framework . This compound is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 4-hexyloxybenzyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Dechlorinated aniline derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites on proteins, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-[4-(hexyloxy)benzyl]-4-ethoxyaniline
- 3-Chloro-N-[4-(hexyloxy)benzyl]-4-methylthioaniline
- 3-Chloro-N-[4-(hexyloxy)benzyl]-4-ethoxyaniline
Uniqueness
3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline is unique due to the presence of both the hexyloxy and methoxy groups, which confer specific chemical and biological properties. These functional groups influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-chloro-N-[(4-hexoxyphenyl)methyl]-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-3-4-5-6-13-24-18-10-7-16(8-11-18)15-22-17-9-12-20(23-2)19(21)14-17/h7-12,14,22H,3-6,13,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCTZBYHJCGYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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